Flurbiprofen-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

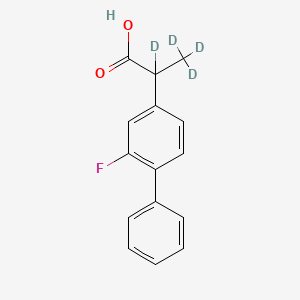

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2,3,3,3-tetradeuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3,10D |

InChI Key |

SYTBZMRGLBWNTM-DGKKMPCOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Stability Landscape of Flurbiprofen-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Flurbiprofen-d4, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen. The strategic replacement of four hydrogen atoms with deuterium in the Flurbiprofen molecule can significantly alter its metabolic fate, potentially leading to an improved pharmacokinetic profile. Understanding the stability of this isotopic variant is paramount for its successful development as a therapeutic agent. This document outlines the anticipated stability characteristics of this compound based on available data for Flurbiprofen and the established principles of kinetic isotope effects.

Physicochemical Properties

The introduction of deuterium can subtly influence the physicochemical properties of a molecule. While comprehensive data for this compound is not extensively available, studies on a related analog, Flurbiprofen-d8, provide valuable insights into the expected changes. It is anticipated that this compound will exhibit slight variations in properties such as melting point and solubility compared to its non-deuterated counterpart.

Table 1: Comparison of Physicochemical Properties of Flurbiprofen and Flurbiprofen-d8

| Property | Flurbiprofen | Flurbiprofen-d8 |

| Molecular Weight ( g/mol ) | 244.26 | 252.31 |

| Melting Point (°C) | 110-111 | Lower than Flurbiprofen |

| Aqueous Solubility | Poor | Increased by 2-fold compared to Flurbiprofen |

| LogP | 4.16 | Not Reported |

Note: Data for Flurbiprofen-d8 is used as a proxy to estimate the potential physicochemical changes in this compound. Actual values for this compound may vary.

Chemical Stability and Degradation Pathways

Forced degradation studies on Flurbiprofen have identified its susceptibility to degradation under various stress conditions, including acidic, basic, and oxidative environments. These studies are crucial for predicting the degradation pathways of this compound. The primary degradation pathways for Flurbiprofen involve hydrolysis and oxidation. Given the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond (a phenomenon known as the kinetic isotope effect), it is plausible that the degradation rate of this compound may be slower than that of Flurbiprofen, particularly at sites of deuteration.

The major identified degradation products of Flurbiprofen include hydroxylated metabolites such as 4'-hydroxyflurbiprofen. The metabolic conversion to these products is primarily mediated by the cytochrome P450 enzyme CYP2C9. Deuteration at metabolically active sites can significantly slow down this process.

Below is a conceptual representation of the anticipated degradation pathway for this compound.

Caption: Anticipated degradation pathway of this compound under stress conditions.

Experimental Protocols for Stability Assessment

The stability of this compound should be evaluated according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances. This involves long-term and accelerated stability studies under defined temperature and humidity conditions.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Protocol for Forced Degradation of this compound:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 1M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to dry heat at 105°C for 24 hours.

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products.

Caption: Workflow for conducting forced degradation studies on this compound.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is required to separate this compound from its potential degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for Flurbiprofen

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.025M Phosphate Buffer (pH 3.0) in a gradient or isocratic mode |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 247 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

This method, developed for Flurbiprofen, would require validation for its suitability with this compound and its specific degradation products.

Recommended Storage Conditions

Based on the stability profile of Flurbiprofen, the following storage conditions are recommended for this compound to ensure its long-term integrity:

-

Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH

This compound should be stored in well-closed containers, protected from light and moisture.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its stability can be extrapolated from the extensive data available for Flurbiprofen and the known effects of deuteration on drug molecules. The C-D bond's greater strength suggests that this compound may exhibit enhanced stability against certain degradation pathways compared to its non-deuterated counterpart. Rigorous stability testing, following ICH guidelines and employing validated stability-indicating analytical methods, is essential to fully characterize the stability profile of this compound and to establish appropriate storage conditions and shelf-life for this promising therapeutic candidate. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust stability programs for this compound.

A Technical Guide to Commercial Suppliers of Flurbiprofen-D4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Flurbiprofen-D4, a deuterated internal standard crucial for the accurate quantification of flurbiprofen in complex biological matrices. This document outlines key technical specifications from various suppliers, details established experimental protocols for its use in bioanalytical assays, and presents visual workflows to aid in experimental design and execution.

Introduction to this compound

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid derivative class. For pharmacokinetic, metabolism, and other quantitative studies, a stable isotope-labeled internal standard is essential for achieving accurate and precise results, particularly with mass spectrometry-based detection methods. This compound, in which four hydrogen atoms are replaced with deuterium, serves as an ideal internal standard. Its nearly identical chemical and physical properties to flurbiprofen ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by a mass spectrometer.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the available information on their product offerings. Please note that specific details such as purity and isotopic enrichment can be lot-dependent and it is recommended to request a certificate of analysis (CoA) for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Isotopic Enrichment | Available Quantities |

| Clearsynth | S-Flurbiprofen-d4 | 51543-39-6 (Unlabelled) | C₁₅H₉D₄FO₂ | 248.29 | Inquire for CoA | Inquire for CoA | Inquire for Quote (mg, g, kg) |

| MedchemExpress | This compound | Not specified | Not specified | Not specified | Inquire for CoA | Inquire for CoA | Get Quote |

| Toronto Research Chemicals | Flurbiprofen-d5 | Not specified | Not specified | Not specified | Inquire for CoA | Inquire for CoA | 10 mg |

| Cayman Chemical | (±)-Flurbiprofen | 5104-49-4 | C₁₅H₁₃FO₂ | 244.3 | ≥99% | Not Applicable | Not specified |

| Santa Cruz Biotechnology | Flurbiprofen | 5104-49-4 | C₁₅H₁₃FO₂ | 244.3 | ≥98% | Not Applicable | Not specified |

Note: Some suppliers may offer other deuterated versions of Flurbiprofen (e.g., D3, D5). The table focuses on D4 where information is available and includes the non-deuterated compound from some suppliers for context. Researchers should verify the exact deuterated form required for their specific analytical method.

Experimental Protocols: Quantification of Flurbiprofen in Biological Matrices using this compound

The following is a representative experimental protocol for the analysis of flurbiprofen in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Flurbiprofen analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Water, deionized and filtered (18.2 MΩ·cm)

-

Control (blank) human plasma

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of flurbiprofen and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the flurbiprofen stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the flurbiprofen working standard solutions into blank plasma to prepare calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

-

UPLC Column: A suitable reversed-phase column, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

Start with 95% A.

-

Ramp to 5% A over 2.5 minutes.

-

Hold at 5% A for 1 minute.

-

Return to 95% A over 0.1 minutes.

-

Hold at 95% A for 1.4 minutes for column re-equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flurbiprofen: m/z 243.1 > 199.1

-

This compound: m/z 247.1 > 203.1 (Note: These transitions should be optimized on the specific mass spectrometer being used).

-

Visualized Workflows and Signaling Pathways

To further clarify the experimental process, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the quantification of flurbiprofen in plasma.

Caption: Logical relationship of using an internal standard for accurate quantification.

Conclusion

The availability of high-quality deuterated internal standards like this compound from commercial suppliers is indispensable for modern bioanalytical research. By utilizing a stable isotope-labeled internal standard in conjunction with sensitive analytical techniques like UPLC-MS/MS, researchers can achieve the accuracy and precision required for demanding applications in drug development and clinical research. It is imperative for researchers to obtain detailed product specifications from their chosen supplier and to meticulously validate their analytical methods to ensure reliable and reproducible results.

The Role of Flurbiprofen-D4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Flurbiprofen-D4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for the accurate quantification of Flurbiprofen in biological matrices.

Introduction: The Imperative for Internal Standards in Bioanalysis

Accurate quantification of xenobiotics in biological matrices is a cornerstone of drug development and clinical research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for these applications due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS assays can be influenced by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency. To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Isotopically labeled compounds, such as this compound, are considered the "gold standard" for use as internal standards in quantitative mass spectrometry.

Mechanism of Action of this compound as an Internal Standard

This compound is a deuterated analog of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). In this compound, four hydrogen atoms in the Flurbiprofen molecule have been replaced with deuterium atoms. This isotopic substitution results in an increase in the molecular weight of the compound by approximately 4 Daltons, allowing it to be differentiated from the unlabeled Flurbiprofen by a mass spectrometer.

The utility of this compound as an internal standard is rooted in its near-identical physicochemical properties to Flurbiprofen. This similarity ensures that both compounds behave almost identically during:

-

Sample Extraction: Losses of the analyte during sample preparation steps such as protein precipitation or liquid-liquid extraction will be mirrored by proportional losses of the internal standard.

-

Chromatographic Separation: Flurbiprofen and this compound co-elute or elute in very close proximity during liquid chromatography, ensuring that they experience similar matrix effects at the time of ionization.

-

Ionization: Variations in ionization efficiency in the mass spectrometer's ion source will affect both the analyte and the internal standard to a similar extent.

By adding a known concentration of this compound to each sample, a ratio of the peak area of the analyte to the peak area of the internal standard can be calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratiometric measurement effectively cancels out the variations that can occur during the analytical process, leading to highly accurate and precise quantification.

Flurbiprofen's Pharmacological Mechanism of Action

Flurbiprofen exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, Flurbiprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

dot

Caption: Flurbiprofen's inhibition of COX-1 and COX-2 enzymes.

Quantitative Data for Bioanalytical Assays

The following tables summarize typical quantitative parameters for the analysis of Flurbiprofen using this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Flurbiprofen | 243.2 | 199.2 | Negative |

| This compound | 247.2 (Calculated) | 199.2 (Inferred) | Negative |

Note: The m/z values for this compound are based on the addition of four deuterium atoms to the Flurbiprofen molecule. The product ion is inferred to be the same as the unlabeled compound, assuming the deuterium labels are not on the fragmented portion.

Table 2: Chromatographic Conditions

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Retention Time | ~1.5 - 2.5 min |

Experimental Protocol: Quantification of Flurbiprofen in Human Plasma

This section provides a detailed methodology for the quantification of Flurbiprofen in human plasma using this compound as an internal standard.

5.1. Materials and Reagents

-

Flurbiprofen certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

5.2. Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flurbiprofen and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Flurbiprofen stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

5.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

// Nodes Start [label="Start: Plasma Sample", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add this compound (IS)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Precipitation [label="Protein Precipitation\n(Cold Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing\n(Peak Area Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Flurbiprofen Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Add_IS; Add_IS -> Protein_Precipitation; Protein_Precipitation -> Centrifuge; Centrifuge -> Collect_Supernatant; Collect_Supernatant -> LC_MS_Analysis; LC_MS_Analysis -> Data_Processing; Data_Processing -> Quantification; Quantification -> End; }

References

Understanding Isotopic Enrichment in Flurbiprofen-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding and quantifying the isotopic enrichment of Flurbiprofen-D4. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen is a critical tool in pharmaceutical research, primarily utilized as an internal standard in bioanalytical studies.

Introduction to Isotopic Enrichment and its Importance

Isotopically labeled compounds, such as this compound, are molecules where one or more atoms have been replaced by an isotope of that same element. In the case of this compound, four hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically very similar to the parent drug but has a higher mass.

The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry (MS).[1] Its utility stems from the fact that it co-elutes with the unlabeled flurbiprofen during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its increased mass, it can be distinguished from the analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. For this purpose, a high degree of isotopic purity is essential to ensure the reliability of analytical data.

Synthesis and Labeling Position of this compound

The synthesis of this compound involves the introduction of four deuterium atoms into the flurbiprofen molecule. The molecular formula for S-Flurbiprofen-D4 is C₁₅H₉D₄FO₂.[2] While various synthetic routes for flurbiprofen and its analogs exist, the specific deuteration is strategically performed on the biphenyl ring system. This placement is crucial to prevent the deuterium atoms from being easily exchanged with protons from the surrounding solvent or matrix, which would compromise its function as a stable internal standard.

Quantitative Data on Isotopic Enrichment

The isotopic enrichment of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms. It is practically impossible to achieve 100% isotopic purity during synthesis.[3] Therefore, a batch of this compound will contain a distribution of isotopologues, which are molecules with the same chemical formula but different isotopic compositions (e.g., D0, D1, D2, D3, and D4).

High-resolution mass spectrometry is a key technique for determining this distribution. By analyzing the relative intensities of the ion signals corresponding to each isotopologue, the percentage of each species can be quantified.

Table 1: Theoretical Isotopic Distribution of this compound

| Isotopologue | Mass Difference from D0 | Theoretical Abundance (%) |

| Flurbiprofen-D0 | 0 | < 0.1 |

| Flurbiprofen-D1 | +1 | < 1.0 |

| Flurbiprofen-D2 | +2 | < 2.0 |

| Flurbiprofen-D3 | +3 | < 5.0 |

| This compound | +4 | > 90.0 |

Note: This table represents a typical expected distribution for a high-purity standard. Actual values are batch-specific and should be confirmed by analysis.

Experimental Protocols for Determining Isotopic Enrichment

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for confirming the isotopic enrichment and structural integrity of deuterated compounds.[4]

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography: Employ a reversed-phase C18 column. The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) operating in full scan mode with electrospray ionization (ESI) in negative ion mode.

-

Acquire data over a mass range that encompasses the molecular ions of all expected isotopologues of flurbiprofen (approximately m/z 243 to 250).

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (D0 to D4).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue by dividing the peak area of that isotopologue by the sum of the peak areas of all isotopologues and multiplying by 100.

-

Correct for the natural isotopic abundance of other elements (e.g., ¹³C) in the molecule for highly accurate measurements.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.

-

Sample Preparation:

-

NMR Analysis:

-

¹H NMR: Acquire a proton NMR spectrum. The signals corresponding to the positions where deuterium has been incorporated should be significantly diminished or absent compared to the spectrum of unlabeled flurbiprofen. The residual proton signals can be used to quantify the small percentage of non-deuterated species.

-

²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment. For highly deuterated compounds, deuterium NMR is a powerful tool for verification and enrichment determination.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the residual proton signals at the labeled positions and compare them to the integration of a signal from an unlabeled position (e.g., the methyl group protons) to calculate the percentage of isotopic incorporation.

-

In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the labeling positions.

-

Visualizations

Experimental Workflow for Isotopic Enrichment Analysis

Caption: Workflow for determining isotopic enrichment of this compound.

Flurbiprofen's Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway

Flurbiprofen exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Caption: Flurbiprofen's inhibition of the COX pathway.

Metabolic Pathway of Flurbiprofen

The primary metabolic pathway for flurbiprofen in humans is hydroxylation, catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[8]

Caption: Primary metabolic pathway of Flurbiprofen.

Conclusion

The accurate determination of isotopic enrichment is paramount for the reliable use of this compound as an internal standard in pharmaceutical research. A combined approach using high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and structural integrity of the labeled compound. The detailed protocols and understanding of the underlying principles outlined in this guide are intended to support researchers and drug development professionals in the effective application of this compound in their studies.

References

- 1. clearsynth.com [clearsynth.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ClinPGx [clinpgx.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Quantitative NMR (qNMR) using Flurbiprofen-D4

This technical guide provides a comprehensive overview of the principles and practices of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a specific focus on the application of deuterated Flurbiprofen (this compound) as an internal standard. This document is intended for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development who are interested in high-precision quantitative analysis.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the fundamental principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1] This allows for the precise determination of the concentration and purity of a substance without the need for identical reference compounds for each analyte. qNMR can be broadly classified into relative and absolute quantification.[1] While relative quantification is useful for determining the ratio of components in a mixture, absolute quantification, particularly through the internal standard method, is a primary application in drug analysis and quality assurance for determining the mass fraction of an analyte.[1]

The use of a certified reference material (CRM) as an internal standard, combined with calibrated balances for sample preparation and thorough evaluation of measurement uncertainty, enables qNMR analyses to be metrologically traceable.[1]

The Role and Advantages of Deuterated Internal Standards

An internal standard in qNMR acts as a reference point for the accurate quantification of an unknown analyte's concentration based on the integration of signals and molar ratios.[2] The ideal internal standard should possess several key characteristics:

-

High Purity: To ensure accurate quantification.

-

Chemical Stability: It should not react with the analyte or the solvent.

-

Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to avoid line broadening and inaccurate integration.[2]

-

Non-Overlapping Signals: The NMR signals of the internal standard should be well-resolved from those of the analyte.[2]

Deuterated compounds are particularly advantageous as internal standards in ¹H NMR. By replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, unwanted proton signals from the standard are eliminated from the spectrum.[3] This minimizes signal overlap and improves spectral resolution, leading to clearer and more accurate analysis of the analyte.[3]

Caption: Key characteristics of an ideal internal standard for quantitative NMR.

This compound as a qNMR Internal Standard

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid family.[4] Its deuterated analogue, this compound, serves as an excellent internal standard for qNMR for several reasons:

-

Reduced Signal Interference: The deuterium substitution on the aromatic ring minimizes the proton signals from the standard in that region of the ¹H NMR spectrum, reducing the likelihood of overlap with analyte signals.

-

Chemical Shift Range: The remaining protons on this compound, such as the methyl and methine protons of the propionic acid side chain, provide signals in regions of the spectrum that may be clear of analyte signals.

-

Solubility: Flurbiprofen is soluble in common deuterated organic solvents like DMSO-d₆, CDCl₃, and Methanol-d₄, which are frequently used in qNMR.[5]

| Parameter | Value | Method of Determination |

| Chemical Purity | >99.5% | qNMR against a primary standard |

| Isotopic Purity (D) | >98% | Mass Spectrometry |

| Water Content | <0.1% | Karl Fischer Titration |

| Residual Solvents | <0.1% | ¹H NMR |

Note: The data in this table is illustrative and may not represent the exact specifications of all commercially available this compound standards.

Experimental Protocol for qNMR using this compound

The following is a generalized protocol for performing a qNMR experiment with this compound as an internal standard.

-

This compound (Internal Standard, of known purity)

-

Analyte of interest

-

High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-precision analytical balance

-

NMR spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

Accurate gravimetric measurements are critical for precise qNMR results.

-

Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial. The use of a balance on a stable surface, such as a heavy stone table, inside a weighing cabinet can minimize environmental interference.

-

Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.[2] Gentle vortexing or sonication can aid dissolution.[2]

-

Transfer: Transfer the solution to a clean NMR tube.

| Component | Mass (mg) | Molar Mass ( g/mol ) | Moles (µmol) |

| Analyte (Example) | 10.000 | 250.00 | 40.00 |

| This compound | 10.336 | 248.29 | 41.63 |

Note: These values are for illustrative purposes. The optimal mass ratio will depend on the specific analyte and the desired signal-to-noise ratio.

Proper spectrometer setup is essential for obtaining high-quality quantitative data.

-

Spectrometer Optimization: Ensure the spectrometer is properly tuned and shimmed to achieve good magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: Use a 90° pulse angle.

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between pulses.

-

Acquisition Time (at): A minimum of 2.5 seconds is a good starting point, with 4 seconds being suitable for many applications to ensure good digital resolution.[5]

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Fourier Transform and Phasing: Apply Fourier transformation to the FID and carefully phase the resulting spectrum.

-

Baseline Correction: Perform a baseline correction to ensure accurate integration.

-

Signal Integration: Integrate the well-resolved signals of both the analyte and this compound.

-

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard (this compound)

-

analyte = Analyte of interest

-

Caption: A generalized workflow for quantitative NMR using an internal standard.

Conclusion

This compound is a valuable tool for accurate and precise quantitative analysis by NMR spectroscopy. Its properties as a deuterated internal standard, including reduced signal interference and good solubility in common NMR solvents, make it a suitable choice for the quantification of a wide range of organic molecules. By following a rigorous experimental protocol, researchers, scientists, and drug development professionals can leverage the power of qNMR with this compound to obtain reliable and traceable quantitative results.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Flurbiprofen in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flurbiprofen in human plasma. Flurbiprofen-D4 is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid derivative class, widely used for its analgesic and anti-inflammatory properties. Accurate determination of flurbiprofen concentrations in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This LC-MS/MS method offers high selectivity and sensitivity for the quantitative analysis of flurbiprofen in human plasma. The use of a stable isotope-labeled internal standard, this compound, is a critical component of the method, as it closely mimics the analyte's behavior during extraction and ionization, thereby improving the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Flurbiprofen (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (drug-free, sourced from an accredited biobank)

-

Methyl tert-butyl ether (MTBE, HPLC grade) for Liquid-Liquid Extraction

-

All other chemicals and solvents should be of analytical or HPLC grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of flurbiprofen and this compound in methanol.

-

Working Standard Solutions: Serially dilute the flurbiprofen stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation

Two common and effective methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

2.4.1. Protein Precipitation (PPT) Protocol

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound, 100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2.4.2. Liquid-Liquid Extraction (LLE) Protocol [1]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Add 50 µL of 1% formic acid in water to acidify the sample.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |

2.5.2. Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | -4.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |

MRM Transitions

The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Flurbiprofen | 243.2 | 199.2 | 100 | Optimized (e.g., -15) |

| This compound | 247.2 | 203.2 | 100 | Optimized (e.g., -15) |

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards, correlation coefficient (r²) > 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.[1] |

| Precision & Accuracy | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[2] |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. |

| Recovery | The extraction efficiency of the analyte from the biological matrix. |

| Stability | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability should be evaluated.[3] |

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve for Flurbiprofen in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Flurbiprofen/Flurbiprofen-D4) | % Accuracy | % CV |

| 1 | Example Value | Example | Example |

| 5 | Example Value | Example | Example |

| 20 | Example Value | Example | Example |

| 50 | Example Value | Example | Example |

| 100 | Example Value | Example | Example |

| 500 | Example Value | Example | Example |

| 1000 | Example Value | Example | Example |

| 2000 | Example Value | Example | Example |

Table 2: Precision and Accuracy Data for Flurbiprofen in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | % CV | % Accuracy | Inter-day (n=18) Mean Conc. ± SD | % CV | % Accuracy |

| LLOQ | 1 | Example Value | Ex. | Example | Example Value | Ex. | Example |

| Low QC | 3 | Example Value | Ex. | Example | Example Value | Ex. | Example |

| Mid QC | 150 | Example Value | Ex. | Example | Example Value | Ex. | Example |

| High QC | 1500 | Example Value | Ex. | Example | Example Value | Ex. | Example |

Table 3: Stability of Flurbiprofen in Human Plasma

| Stability Condition | QC Level (ng/mL) | Mean Concentration (ng/mL) | % Nominal |

| Freeze-Thaw (3 cycles) | Low | Example Value | Example |

| High | Example Value | Example | |

| Short-Term (24h at room temp.) | Low | Example Value | Example |

| High | Example Value | Example | |

| Long-Term (30 days at -80°C) | Low | Example Value | Example |

| High | Example Value | Example | |

| Post-Preparative (48h in autosampler) | Low | Example Value | Example |

| High | Example Value | Example |

Visualizations

The following diagrams illustrate the key workflows and relationships in this LC-MS/MS method development.

Caption: Overall experimental workflow for Flurbiprofen analysis.

Caption: Logic of MRM transitions for Flurbiprofen and its internal standard.

References

Application Notes and Protocols for the Use of Flurbiprofen-D4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Flurbiprofen-D4 as an internal standard in pharmacokinetic (PK) studies of flurbiprofen. The inclusion of a deuterated internal standard is critical for accurate quantification of the analyte in biological matrices by correcting for variations in sample preparation and instrument response.

Introduction to Flurbiprofen and the Role of a Deuterated Internal Standard

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class used to treat pain and inflammation.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for determining appropriate dosing regimens and assessing potential drug interactions.

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as this compound, is the gold standard. This compound is chemically identical to flurbiprofen, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. Since it behaves identically to the unlabeled drug during sample extraction, chromatography, and ionization, it effectively normalizes the analytical results, leading to higher accuracy and precision. While specific studies explicitly using this compound are not prevalent in publicly available literature, the principles and applications are directly transferable from studies using other deuterated forms like Flurbiprofen-d5.[2]

Key Physicochemical and Pharmacokinetic Parameters of Flurbiprofen

A summary of essential data for flurbiprofen is presented below to aid in the design of pharmacokinetic studies.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₃FO₂ | [3] |

| Molecular Weight | 244.26 g/mol | [3] |

| LogP | 3.8 | [3] |

| pKa | 4.2 | [3] |

| Protein Binding | >99% (primarily to albumin) | [1] |

| Metabolism | Primarily hepatic, major metabolite is 4'-hydroxyflurbiprofen, mediated mainly by CYP2C9. | [4] |

| Elimination Half-Life | 3-6 hours | [1] |

| Excretion | Primarily renal, as metabolites and their glucuronide conjugates. | [1] |

Experimental Protocols

Bioanalytical Method for Flurbiprofen Quantification in Plasma using LC-MS/MS

This protocol is adapted from validated methods for flurbiprofen analysis and incorporates the use of a deuterated internal standard.[2][5][6]

Objective: To accurately quantify the concentration of flurbiprofen in plasma samples obtained from a pharmacokinetic study.

Materials:

-

Flurbiprofen analytical standard

-

This compound (or a suitable deuterated analog like Flurbiprofen-d5) as an internal standard (IS)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of flurbiprofen and this compound in methanol.

-

From these stocks, prepare serial dilutions (working solutions) in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

-

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

For further cleanup (optional but recommended for higher sensitivity), perform liquid-liquid extraction:

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate flurbiprofen from endogenous plasma components (e.g., start with 95% A, ramp to 95% B, then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values, should be optimized):

-

Flurbiprofen: Precursor ion (Q1) m/z 243.1 → Product ion (Q3) m/z 199.1.[7]

-

This compound: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 203.1 (predicted).

-

-

Optimize other parameters such as declustering potential, collision energy, and source temperature.

-

-

-

Data Analysis:

-

Integrate the peak areas for both flurbiprofen and this compound.

-

Calculate the peak area ratio (Flurbiprofen / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of flurbiprofen in the unknown samples from the calibration curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for bioanalysis of flurbiprofen using this compound.

Flurbiprofen Mechanism of Action

Caption: Flurbiprofen's inhibition of the cyclooxygenase (COX) pathway.

Data Presentation

The following table provides an example of how to present pharmacokinetic data obtained from a study using this compound as an internal standard. The values presented are hypothetical and for illustrative purposes.

| Subject ID | Time (hours) | Flurbiprofen Conc. (ng/mL) |

| 001 | 0.5 | 1520 |

| 001 | 1.0 | 4850 |

| 001 | 2.0 | 7230 |

| 001 | 4.0 | 5110 |

| 001 | 8.0 | 1890 |

| 001 | 12.0 | 650 |

| 002 | 0.5 | 1380 |

| 002 | 1.0 | 4590 |

| 002 | 2.0 | 6980 |

| 002 | 4.0 | 4950 |

| 002 | 8.0 | 1760 |

| 002 | 12.0 | 590 |

From such data, key pharmacokinetic parameters can be calculated and summarized as follows:

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 7105 | 176.8 |

| Tmax (hours) | 2.0 | 0.0 |

| AUC₀₋t (ngh/mL) | 35890 | 1202.1 |

| AUC₀₋inf (ngh/mL) | 37345 | 1343.5 |

| t₁/₂ (hours) | 4.8 | 0.3 |

Conclusion

The use of this compound as an internal standard is indispensable for the reliable quantification of flurbiprofen in biological samples for pharmacokinetic studies. The protocols and information provided herein offer a robust framework for researchers to design and execute their studies with high accuracy and precision, ultimately leading to a better understanding of the clinical pharmacology of flurbiprofen.

References

- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Comparison of Plasma and Cerebrospinal Fluid R(−)- and S(+)-Flurbiprofen Concentration After Intravenous Injection of Flurbiprofen Axetil in Human Subjects [frontiersin.org]

Application of Flurbiprofen-D4 in Drug Metabolism Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Flurbiprofen-D4 in drug metabolism assays. This compound, a deuterated analog of Flurbiprofen, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Flurbiprofen and its metabolites. Its use is critical for accurate and precise measurements in complex biological matrices by correcting for variability in sample preparation and instrument response.

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen.[1][2] Due to this specific metabolic pathway, Flurbiprofen is widely used as a probe substrate to investigate the activity of CYP2C9 in in vitro and in vivo drug metabolism studies. Accurate quantification of Flurbiprofen and its metabolite is essential for these assays. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and variations during sample processing.

Key Applications

-

Internal Standard in Pharmacokinetic Studies: this compound is used to accurately quantify Flurbiprofen concentrations in biological samples (e.g., plasma, urine) over time to determine key pharmacokinetic parameters.

-

CYP2C9 Inhibition Assays: In these assays, Flurbiprofen is used as a probe substrate to assess the inhibitory potential of new chemical entities (NCEs) on CYP2C9 activity. This compound allows for the precise measurement of 4'-hydroxyflurbiprofen formation.

-

Microsomal Stability Assays: To determine the metabolic stability of Flurbiprofen itself or to validate the assay system using a known CYP2C9 substrate.

Physicochemical and Mass Spectrometric Properties

A summary of the relevant properties of Flurbiprofen, its primary metabolite, and this compound is provided below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |

| Flurbiprofen | C₁₅H₁₃FO₂ | 244.26 | 243.2 | 199.2 |

| 4'-hydroxyflurbiprofen | C₁₅H₁₃FO₃ | 260.26 | 259.1 | 215.1 |

| This compound (estimated) | C₁₅H₉D₄FO₂ | 248.29 | 247.2 | 203.2 |

Note: The mass transitions for this compound are estimated based on the addition of four deuterium atoms and the known fragmentation pattern of Flurbiprofen. The exact values may need to be optimized on the specific mass spectrometer being used.

Experimental Protocols

CYP2C9 Inhibition Assay in Human Liver Microsomes

This protocol describes a method to assess the potential of a test compound to inhibit the CYP2C9-mediated metabolism of Flurbiprofen.

Materials:

-

Human Liver Microsomes (HLM)

-

Flurbiprofen (probe substrate)

-

This compound (internal standard)

-

Test compound (potential inhibitor)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or Methanol (MeOH) (quenching solution)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Flurbiprofen in a suitable solvent (e.g., DMSO, Methanol).

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a working solution of this compound in ACN or MeOH to be used as the internal standard and quenching solution.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and Flurbiprofen.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold ACN or MeOH containing this compound.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of 4'-hydroxyflurbiprofen using a validated LC-MS/MS method.

-

Use the peak area ratio of 4'-hydroxyflurbiprofen to this compound for quantification.

-

-

Data Analysis:

-

Calculate the percent inhibition of 4'-hydroxyflurbiprofen formation at each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a suitable model.

-

Microsomal Stability Assay

This protocol is for determining the in vitro metabolic stability of a compound using liver microsomes.

Materials:

-

Liver Microsomes (e.g., human, rat, mouse)

-

Test Compound

-

This compound (internal standard)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ACN) or Methanol (MeOH)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound.

-

Prepare a working solution of this compound in ACN or MeOH.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

Add the liver microsomes and potassium phosphate buffer to a 96-well plate.

-

Add the test compound to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold ACN or MeOH with this compound to stop the reaction.

-

-

Sample Preparation:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the remaining concentration of the test compound at each time point using the peak area ratio of the test compound to this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of Flurbiprofen and 4'-hydroxyflurbiprofen

| Parameter | Flurbiprofen | 4'-hydroxyflurbiprofen | This compound (Internal Standard) |

| Precursor Ion (Q1) [M-H]⁻ | 243.2 | 259.1 | 247.2 (estimated) |

| Product Ion (Q3) | 199.2 | 215.1 | 203.2 (estimated) |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |

| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |

| Cone Voltage (V) | To be optimized | To be optimized | To be optimized |

Table 2: Typical Experimental Conditions for a CYP2C9 Inhibition Assay

| Parameter | Condition |

| Microsome Concentration | 0.2 - 0.5 mg/mL |

| Flurbiprofen Concentration | 5 - 50 µM (near Kₘ) |

| Incubation Time | 10 - 30 minutes |

| Incubation Temperature | 37°C |

| Buffer | 100 mM Potassium Phosphate, pH 7.4 |

| NADPH Cofactor | NADPH regenerating system |

| Quenching Solution | Acetonitrile with this compound |

Visualizations

Caption: Metabolic pathway of Flurbiprofen to 4'-hydroxyflurbiprofen catalyzed by CYP2C9.

Caption: Experimental workflow for a CYP2C9 inhibition assay using Flurbiprofen as a probe.

Caption: Experimental workflow for a microsomal stability assay.

References

Application Notes and Protocols for Bioequivalence Studies of Flurbiprofen Using Flurbiprofen-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, widely used for its analgesic and anti-inflammatory properties. To ensure the therapeutic equivalence of generic formulations of flurbiprofen, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product performs in the same manner as the reference listed drug. A critical component of conducting accurate and reliable BE studies is the use of a robust and validated bioanalytical method. The use of a stable isotope-labeled internal standard, such as Flurbiprofen-D4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to minimize variability during sample preparation and analysis.

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of flurbiprofen oral formulations, with a specific focus on the use of this compound as an internal standard for the bioanalytical method.

Pharmacokinetic Profile of Flurbiprofen

Flurbiprofen is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 3 hours. It is highly bound to plasma proteins (>99%) and has a relatively short elimination half-life of approximately 3 to 6 hours. The major route of elimination is through hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, to its main metabolite, 4'-hydroxyflurbiprofen.[1] This metabolite is then further conjugated and excreted in the urine. Given the central role of CYP2C9 in its metabolism, genetic variations in this enzyme can lead to inter-individual differences in flurbiprofen pharmacokinetics.

Bioequivalence Study Design

A typical bioequivalence study for an immediate-release oral formulation of flurbiprofen is designed as a single-dose, randomized, open-label, two-period, two-sequence crossover study under fasting conditions.[2][3][4][5]

Key Study Design Parameters:

-

Study Population: Healthy adult male and/or female volunteers, typically between 18 and 55 years of age.

-

Sample Size: Sufficient number of subjects to provide adequate statistical power, generally a minimum of 24.

-

Dosing: A single oral dose of the test and reference flurbiprofen formulations (e.g., 100 mg tablet).

-

Washout Period: A washout period of at least 7 days between the two treatment periods is generally sufficient to ensure complete elimination of the drug from the body.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to adequately characterize the plasma concentration-time profile. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to 24 hours.[4][5]

-

Bioanalytical Method: A validated LC-MS/MS method for the quantification of flurbiprofen in plasma, using this compound as an internal standard.

Experimental Protocols

Bioanalytical Method: Quantification of Flurbiprofen in Human Plasma by LC-MS/MS using this compound

This protocol outlines a validated method for the determination of flurbiprofen in human plasma.

1. Materials and Reagents:

-

Flurbiprofen reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free, with anticoagulant)

2. Preparation of Stock and Working Solutions:

-

Flurbiprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of flurbiprofen reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the flurbiprofen stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation): [6][7]

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: e.g., 0.4 mL/min.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flurbiprofen: e.g., m/z 243.1 → 199.1

-

This compound: e.g., m/z 247.1 → 203.1

-

5. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The pharmacokinetic parameters for the test and reference formulations of flurbiprofen are calculated from the plasma concentration-time data for each subject. The key parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Table 1: Pharmacokinetic Parameters of Flurbiprofen from a Bioequivalence Study

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 19,143.65 ± 4521.87 | 19,164.22 ± 4890.55 |

| AUC0-t (ng·h/mL) | 115,432.7 ± 23456.9 | 108,765.4 ± 21987.3 |

| AUC0-∞ (ng·h/mL) | 118,501.4 ± 24567.1 | 111,339.8 ± 22876.5 |

| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 |

| t1/2 (h) | 5.7 ± 1.2 | 5.8 ± 1.3 |

Data synthesized from representative bioequivalence studies.[4]

Table 2: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment

| Parameter (log-transformed) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |

| Cmax | 99.89 | 87.6% - 115.0% |

| AUC0-t | 106.13 | 98.5% - 114.3% |

| AUC0-∞ | 106.43 | 100.5% - 111.18% |

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[4]

Visualizations

Flurbiprofen Metabolism Pathway

The primary metabolic pathway of flurbiprofen involves hydroxylation by the CYP2C9 enzyme in the liver.

Caption: Metabolic pathway of Flurbiprofen.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for flurbiprofen.

References

- 1. wjpmr.com [wjpmr.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. Clinical study on the bioequivalence of two tablet formulations of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and bioequivalence comparison between orally disintegrating and conventional tablet formulations of flurbiprofen: a single-dose, randomized-sequence, open-label, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Standard Operating Procedure for the Preparation of Flurbiprofen-D4 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a Flurbiprofen-D4 stock solution. This compound is a deuterated analog of Flurbiprofen, commonly utilized as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of Flurbiprofen in biological matrices.

Data Summary

The following table summarizes the key quantitative data for the preparation of a this compound stock solution.

| Parameter | Value | Reference |

| Stock Solution Concentration | 1000 µg/mL (1 mg/mL) | [1][2] |

| Solvent | Methanol or Acetonitrile | [1][2] |

| Storage Temperature | -20°C | [1] |

| Short-term Stability (Autosampler) | Stable at 4°C | [3] |

| Long-term Stability | Stable at -20°C | [1] |

| Freeze/Thaw Stability | Stable through multiple cycles | [4] |

Experimental Protocols

This section outlines the detailed methodology for the preparation of a 1000 µg/mL this compound stock solution.

Materials and Equipment:

-

This compound (analytical standard)

-

Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

-

Analytical balance (readable to at least 0.01 mg)

-

Volumetric flask (Class A, appropriate volume, e.g., 10 mL)

-

Micropipettes (calibrated)

-

Amber glass vials with screw caps for storage

-

Vortex mixer

-

Sonicator

Procedure:

-

Preparation of the Weighing Area: Ensure the analytical balance is calibrated and located in a draft-free area.

-

Weighing this compound: Accurately weigh a precise amount of this compound standard. For a 10 mL stock solution of 1000 µg/mL, weigh 10 mg of the standard.

-

Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid.

-

Sonication (if necessary): If the solid does not dissolve completely, sonicate the flask for 5-10 minutes.

-

Bringing to Volume: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with the solvent.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. A brief vortexing can also be applied.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, amber glass vials to minimize freeze-thaw cycles and protect from light. Store the vials at -20°C.

Preparation of Working Solutions:

Working solutions for calibration curves and quality control samples can be prepared by diluting the stock solution with the appropriate solvent. For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1000 µg/mL stock solution to a final volume of 10 mL.

Mechanism of Action: Flurbiprofen and the Cyclooxygenase (COX) Pathway

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8] By blocking this pathway, Flurbiprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Caption: Flurbiprofen's inhibition of COX-1 and COX-2.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

References

- 1. hug.ch [hug.ch]

- 2. Arabian Journal of Chemistry - Home [arabjchem.org]

- 3. researchgate.net [researchgate.net]